1-(3-Methoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea
Description
1-(3-Methoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea is a urea derivative featuring a 3-methoxyphenyl group linked via an ethylurea bridge to a pyridazine core substituted with a pyridin-2-ylamino moiety. Its design aligns with trends in medicinal chemistry, where urea scaffolds are exploited for hydrogen-bonding interactions with targets such as kinases, GPCRs, or ion channels .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-28-15-6-4-5-14(13-15)23-19(27)22-12-11-21-17-8-9-18(26-25-17)24-16-7-2-3-10-20-16/h2-10,13H,11-12H2,1H3,(H,21,25)(H,20,24,26)(H2,22,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFLXJBZPUGFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea typically involves a multi-step process:
Formation of the Urea Core: The initial step involves the reaction of 3-methoxyaniline with an isocyanate to form the urea core.
Attachment of the Pyridazinyl Group: The pyridazinyl group is introduced through a nucleophilic substitution reaction, where the urea derivative reacts with a halogenated pyridazine.
Introduction of the Pyridinyl Group: The final step involves the coupling of the pyridazinyl intermediate with a pyridinylamine under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound’s structural analogs vary in aryl/heteroaryl substituents and linker regions, significantly influencing their pharmacological profiles. Key comparisons include:
Table 1: Structural and Functional Comparison of Urea Derivatives
Pharmacological and Functional Insights
- Glucokinase Activation: Compound 1 (Table 1) demonstrates how chloro-fluorophenoxy and dimethoxyphenyl groups enhance glucokinase activation, a target for diabetes therapeutics. The target compound’s methoxyphenyl and pyridazine-pyridin-2-ylamino groups may similarly engage in hydrogen bonding but lack halogen substituents, which could reduce metabolic stability .
- Analgesic Potential: Compound 3’s triazinan-2-ylidene moiety confers analgesic properties, possibly via opioid or COX inhibition. The target compound’s pyridazine core may instead target kinases or inflammatory pathways, though experimental validation is needed .
- Ion Channel Modulation : SB705498’s trifluoromethylpyridyl-pyrrolidine group targets TRPV1 channels, critical in pain signaling. The target compound’s pyridazine ring and ethylurea linker could offer distinct steric or electronic interactions for ion channel binding .
Physicochemical Properties
- Solubility and Bioavailability : The methoxyphenyl group in the target compound enhances hydrophilicity compared to chlorophenyl analogs (e.g., Compound 1, ). However, the pyridazine ring’s planar structure may reduce membrane permeability relative to pyrimidine-based derivatives (e.g., ).
Biological Activity
The compound 1-(3-Methoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea is a complex organic molecule with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes:
- A methoxyphenyl group,
- A pyridin-2-ylamino moiety,
- A pyridazin-3-yl component linked through an ethyl urea connection.
This structural configuration is significant for its interaction with biological targets, primarily kinases.
The compound exhibits activity primarily as a kinase inhibitor , targeting specific pathways involved in cell signaling and proliferation. Kinases play crucial roles in various cellular processes, including growth, differentiation, and metabolism. The inhibition of these enzymes can lead to therapeutic effects in conditions such as cancer and inflammatory diseases.
Case Studies and Research Findings
-
Inhibition of Specific Kinases :
- Research indicates that similar compounds in this class have been shown to inhibit kinases such as EGFR and PDGFR , which are implicated in tumor growth and metastasis. For instance, compounds structurally related to our compound have demonstrated IC50 values in the low nanomolar range against these targets .
-
Selectivity Profile :
- The selectivity of kinase inhibitors is critical for minimizing side effects. Studies suggest that the compound may exhibit a favorable selectivity profile, reducing off-target effects commonly associated with multi-kinase inhibitors . This selectivity is often achieved through structural modifications that enhance binding affinity to specific kinase active sites.
-
Cellular Assays :
- In vitro studies have demonstrated that the compound can effectively inhibit cell proliferation in various cancer cell lines. For example, a related urea derivative was tested against human cancer cell lines, showing significant reductions in viability at concentrations correlating with its kinase inhibitory activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O2 |
| Molecular Weight | 342.39 g/mol |
| Solubility | Soluble in DMSO |
| Target Kinases | EGFR, PDGFR |
| IC50 (EGFR Inhibition) | ~10 nM |
| IC50 (PDGFR Inhibition) | ~15 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
